molecular formula C10H10N2O3 B13166457 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile

4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile

Cat. No.: B13166457
M. Wt: 206.20 g/mol
InChI Key: WZLHOFMIGLJWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile: is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is characterized by the presence of a furan ring substituted with a formyl group at the 5-position and a morpholine ring substituted with a cyano group at the 2-position. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile typically involves the reaction of 5-formylfuran with morpholine-2-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The cyano group in the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry: 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities.

Biology: In biological research, this compound is used to study the interactions of furan and morpholine derivatives with biological systems. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: While not directly used as a drug, this compound is valuable in medicinal chemistry for the development of potential therapeutic agents. Its derivatives may exhibit pharmacological activities.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It may be employed in the synthesis of polymers or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors. The formyl and cyano groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The furan ring may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • 4-(5-Formylfuran-2-YL)piperidine-2-carbonitrile
  • 4-(5-Formylfuran-2-YL)morpholine-3-carbonitrile
  • 4-(5-Formylfuran-2-YL)morpholine-2-carboxamide

Comparison:

  • 4-(5-Formylfuran-2-YL)piperidine-2-carbonitrile: Similar structure but with a piperidine ring instead of a morpholine ring. This compound may exhibit different reactivity and biological activity due to the presence of the piperidine ring.
  • 4-(5-Formylfuran-2-YL)morpholine-3-carbonitrile: The cyano group is positioned differently, which can affect the compound’s reactivity and interaction with molecular targets.
  • 4-(5-Formylfuran-2-YL)morpholine-2-carboxamide: Contains a carboxamide group instead of a cyano group, leading to different chemical and biological properties.

4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

4-(5-formylfuran-2-yl)morpholine-2-carbonitrile

InChI

InChI=1S/C10H10N2O3/c11-5-9-6-12(3-4-14-9)10-2-1-8(7-13)15-10/h1-2,7,9H,3-4,6H2

InChI Key

WZLHOFMIGLJWEQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=CC=C(O2)C=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.